molecular formula C28H32N4 B12214436 7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12214436
M. Wt: 424.6 g/mol
InChI Key: RUJQJFFTNZOTEV-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a benzylpiperidine moiety, a methyl group, a phenyl group, and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to these targets with high affinity, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-R-aminoazolo[1,5-a]pyrimidin-7-ones

Uniqueness

7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its benzylpiperidine moiety, in particular, is a key feature that differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C28H32N4

Molecular Weight

424.6 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H32N4/c1-3-10-25-20-26(31-17-15-23(16-18-31)19-22-11-6-4-7-12-22)32-28(29-25)27(21(2)30-32)24-13-8-5-9-14-24/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3

InChI Key

RUJQJFFTNZOTEV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

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